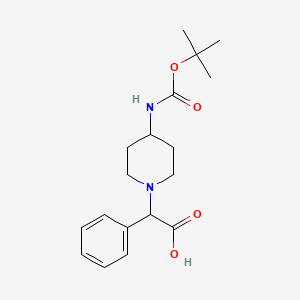

(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZMQRZINKLLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661471 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-59-3 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886363-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a non-proteinogenic α-amino acid analog of significant interest in modern drug discovery. Its structure combines a phenylglycine core with a 4-amino-piperidine moiety, where the exocyclic amine is protected by the tert-butyloxycarbonyl (Boc) group.[][2] This unique architecture makes it a valuable building block for synthesizing peptidomimetics, complex ligands, and pharmaceutical intermediates.[][3] The Boc protecting group is crucial, masking the nucleophilicity of the piperidine's secondary amine, thereby enabling selective chemical transformations at other positions.[4] Its stability under various conditions and the mild methods for its removal make it an ideal choice in multi-step synthetic campaigns.[5][6]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The chosen synthetic route is a modified Strecker synthesis, a classic, robust, and highly efficient multicomponent reaction, followed by acidic hydrolysis.[7][8] We will delve into the mechanistic underpinnings of each step, provide a detailed experimental workflow, and present the necessary data for successful execution and validation.

Synthetic Strategy: A Two-Step Approach via Strecker Reaction

The synthesis is logically approached in two primary stages:

-

Formation of the α-Aminonitrile Intermediate : A one-pot, three-component Strecker reaction between benzaldehyde, tert-butyl 4-aminopiperidine-1-carboxylate (4-amino-1-Boc-piperidine), and a cyanide source to yield (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile.[9][10]

-

Hydrolysis to the Carboxylic Acid : The subsequent hydrolysis of the nitrile functional group under strong acidic conditions to afford the final product.[11][12]

This strategy is advantageous due to its high atom economy and the use of readily available starting materials.[8]

Part 1: Synthesis of the α-Aminonitrile Intermediate

The first stage of the synthesis is the cornerstone Strecker reaction, which efficiently constructs the C-C and C-N bonds at the α-carbon in a single operation.

Mechanism of α-Aminonitrile Formation

The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and 4-amino-1-Boc-piperidine. The cyanide ion, a potent nucleophile, then attacks the electrophilic iminium carbon to form the stable α-aminonitrile product.[9][10][13] The use of a protic solvent facilitates the proton transfers required for imine formation and the elimination of water.

Caption: The Strecker reaction pathway to the α-aminonitrile intermediate.

Experimental Protocol: α-Aminonitrile Synthesis

Safety Precaution: This procedure involves potassium cyanide, which is extremely toxic. All operations must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. Neutralize all cyanide-containing waste with bleach before disposal.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) |

| 4-Amino-1-Boc-piperidine | 200.28 | 10.0 | 2.00 g |

| Potassium Cyanide (KCN) | 65.12 | 12.0 | 0.78 g |

| Methanol (MeOH) | - | - | 40 mL |

| Water | - | - | 10 mL |

| Diethyl Ether | - | - | For extraction |

| Saturated NaCl Solution (Brine) | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |

Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-Boc-piperidine (2.00 g, 10.0 mmol) and methanol (40 mL). Stir at room temperature until the amine is fully dissolved.

-

Addition of Aldehyde : Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution. Stir the mixture for 15 minutes.

-

Addition of Cyanide : In a separate beaker, carefully dissolve potassium cyanide (0.78 g, 12.0 mmol) in water (10 mL). Caution: Highly Toxic! Slowly add the KCN solution dropwise to the reaction flask over 10 minutes.

-

Reaction : Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove the methanol. Add 50 mL of diethyl ether and 50 mL of water to the residue. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Washing and Drying : Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as an oil or solid.

-

Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile.

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. Strong acidic conditions are typically employed for this transformation, which proceeds via an amide intermediate.[14][15]

Mechanism of Nitrile Hydrolysis

Under strong acid catalysis, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization leads to a primary amide. The amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[11][16]

Caption: The hydrolysis pathway from the nitrile to the carboxylic acid.

Experimental Protocol: Hydrolysis

Safety Precaution: This procedure uses concentrated hydrochloric acid, which is highly corrosive. Handle it in a chemical fume hood and wear appropriate PPE, including acid-resistant gloves.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile | 313.43 | 5.0 | 1.57 g |

| Concentrated Hydrochloric Acid (HCl, 12 M) | - | - | 20 mL |

| Sodium Hydroxide (NaOH) Solution (e.g., 6 M) | - | - | For neutralization |

| Deionized Water | - | - | For washing |

Procedure

-

Reaction Setup : Place the α-aminonitrile intermediate (1.57 g, 5.0 mmol) in a 100 mL round-bottom flask.

-

Addition of Acid : Carefully add concentrated hydrochloric acid (20 mL) to the flask.

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction can be monitored by TLC or LC-MS until the amide intermediate is no longer observed.

-

Cooling and Isolation : After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.

-

Neutralization : Slowly and carefully adjust the pH of the solution to approximately 5-6 by adding a 6 M sodium hydroxide solution. The target amino acid is zwitterionic and will have its lowest solubility near its isoelectric point, causing it to precipitate.

-

Filtration : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the solid product on the filter with cold deionized water to remove inorganic salts.

-

Drying : Dry the product under vacuum to yield this compound as a white or off-white solid.[2]

-

Purification (Optional) : If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

-

Molecular Formula : C₁₈H₂₆N₂O₄[]

-

Molecular Weight : 334.41 g/mol []

-

Appearance : White to off-white solid

-

Expected Analytical Data :

-

¹H NMR : Peaks corresponding to the phenyl protons, the piperidine ring protons, the α-proton, and the nine equivalent protons of the Boc group's tert-butyl moiety.

-

¹³C NMR : Resonances for the carboxylic acid carbon, aromatic carbons, piperidine carbons, and the carbons of the Boc group.

-

Mass Spectrometry (ESI-MS) : A molecular ion peak corresponding to [M+H]⁺ at m/z 335.19 or [M+Na]⁺ at m/z 357.17.

-

Purity : Typically >95% as determined by HPLC.[]

-

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for this compound. By employing a modified Strecker reaction followed by acidic hydrolysis, this valuable non-proteinogenic amino acid can be produced efficiently. The detailed mechanistic explanations and step-by-step protocols provide researchers with a robust framework for synthesizing this key building block for applications in medicinal chemistry and drug development. Adherence to the safety protocols, particularly when handling cyanide, is paramount for the successful and safe execution of this synthesis.

References

Sources

- 2. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid

Abstract

(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a Boc-protected amino acid analog, it serves as a crucial building block in the synthesis of peptidomimetics and as a precursor for complex ligands.[1] Its structural motifs—a phenylacetic acid, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group—impart a unique combination of acidic, basic, and lipophilic characteristics. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physicochemical parameters of this compound, focusing not only on known values but also on the robust experimental methodologies required for their determination. Each section is designed to offer both theoretical grounding and practical, field-proven protocols, enabling researchers to fully characterize this and similar molecules.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental properties. These data serve as the basis for all subsequent experimental design and interpretation.

Chemical Structure:

Key Identifiers: The compound is unequivocally identified by the following parameters.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-2-phenylacetic acid | N/A |

| CAS Number | 886363-59-3 | [1][2] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [1][2][3] |

| Molecular Weight | 334.41 g/mol | [1][2][3][4] |

| Boiling Point | 472.9°C at 760 mmHg | [1] |

| Density | 1.18 g/cm³ | [1] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

2.1 Scientific Importance The ionization constant, or pKa, is arguably the most critical physicochemical parameter for a drug-like molecule. It governs solubility, absorption, distribution, and receptor interaction by dictating the charge state of the molecule at a given pH.[5] this compound is amphoteric, possessing both a carboxylic acid (acidic) and a tertiary piperidine nitrogen (basic).

-

Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH). This value determines the pH at which the molecule transitions from its neutral form to an anionic carboxylate (COO⁻), significantly impacting aqueous solubility.

-

Basic pKa (pKa₂): Attributed to the tertiary amine within the piperidine ring. This value determines the pH at which the molecule transitions from its neutral form to a cationic, protonated state (NH⁺), which also influences solubility and potential interactions with biological targets.

2.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is the gold-standard method for accurately determining pKa values due to its precision and reliability.[6] The protocol involves monitoring pH changes as a function of the volume of a titrant (acid or base) added to the sample solution.[2][7]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration, typically around 1 mM.[2] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]

-

Initial pH Adjustment: For an amphoteric compound, the titration is performed in two stages. First, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.[7]

-

Titration with Base: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.[2]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute drift).[7] Continue the titration until a high pH (e.g., pH 12.0-12.5) is reached, ensuring both equivalence points are passed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the half-equivalence points. The equivalence points (inflection points) are most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[8] The pH at the midpoint of a buffer region equals the pKa.[2][4]

2.3 Workflow and Expected Results

Expected pKa Values:

-

pKa₁ (Carboxylic Acid): Phenylacetic acids typically have a pKa around 4.0-4.5. The electron-donating nature of the substituted piperidine ring may slightly increase this value.

-

pKa₂ (Piperidine Nitrogen): The pKa of piperidine itself is ~11.2. N-alkylation (as in this molecule) typically lowers the pKa to the 7.5-9.5 range due to steric and electronic effects.

Lipophilicity (LogP & LogD): A Measure of Fat-Solubility

3.1 Scientific Importance Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It influences membrane permeability, plasma protein binding, and volume of distribution.[9]

-

LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral species of the compound in a lipid phase (n-octanol) versus an aqueous phase.

-

LogD (Distribution Coefficient): Represents the partition ratio of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[10][11]

3.2 Experimental Protocol: Shake-Flask Method The shake-flask method is the traditional and most reliable technique for LogP/D determination.[9][12] It directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).[13] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.[10]

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer (e.g., in a 1:1 ratio).

-

Equilibration: Cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq) .

3.3 Workflow and Expected Results

Expected LogD₇.₄ Value: At pH 7.4, the carboxylic acid (pKa₁ ≈ 4.5) will be predominantly deprotonated (anionic), while the piperidine nitrogen (pKa₂ ≈ 8.5) will be partially protonated (cationic). The presence of charged species will significantly lower the LogD relative to the LogP of the neutral molecule. The large Boc group and phenyl ring contribute to lipophilicity, but the ionization will likely result in a LogD₇.₄ value in the range of 1.0 to 2.5, indicating moderate lipophilicity.

Aqueous Solubility

4.1 Scientific Importance Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations.[15] Two types of solubility are commonly measured:

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer. It's a high-throughput screen for early discovery.[16]

-

Thermodynamic Solubility: The true equilibrium solubility of a solid compound in a buffer, representing the saturation point. It is a more accurate measure used in lead optimization.[17][18]

4.2 Experimental Protocol: Kinetic Solubility by Nephelometry Laser nephelometry is a rapid, high-throughput method that measures the forward scattering of light caused by insoluble particles (precipitate) in a solution.[19][20]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96- or 384-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to wells containing aqueous buffer (e.g., 98 µL of PBS, pH 7.4).[21]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[21]

-

Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well.[22]

-

Data Analysis: The concentration at which light scattering significantly increases above the background indicates the kinetic solubility limit. The results are often reported as a range (e.g., >100 µM, 50-100 µM, <50 µM).[19]

4.3 Workflow and Expected Results

Expected Solubility: Given its zwitterionic potential and multiple hydrogen bond donors/acceptors, the compound is expected to have moderate kinetic solubility. At pH 7.4, it will exist as a mix of neutral, anionic, and zwitterionic forms, which should aid solubility compared to a purely neutral, lipophilic molecule. A kinetic solubility in the range of 50-150 µM would be a reasonable expectation.

Thermal Properties: Melting Point

5.1 Scientific Importance The melting point (Tm) is a fundamental property indicating the purity and solid-state stability of a crystalline compound. It reflects the strength of the crystal lattice forces. A sharp melting point is a primary indicator of high purity.

5.2 Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is a modern, highly accurate technique for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the dry, solid compound (typically 2-10 mg) into an aluminum DSC pan.[25]

-

Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.[26]

-

Data Analysis: The instrument records the heat flow versus temperature. An endothermic event (a dip in the heat flow curve) signifies melting. The melting point is typically reported as the onset temperature of the melting endotherm, which is the most reproducible point on the curve.[27]

5.3 Workflow and Expected Results

Expected Melting Point: While no experimental value is readily available for the title compound, the related precursor, 4-(N-Boc-amino)piperidine, has a melting point of 162-166°C.[18] The addition of the phenylacetic acid moiety will significantly alter the crystal packing and intermolecular forces. A melting point in the range of 150-200°C would be a reasonable estimate, with a sharp peak indicating high purity.

Spectroscopic and Structural Characterization

6.1 Mass Spectrometry (MS)

-

Importance: Confirms molecular weight and provides structural information through fragmentation analysis.

-

Methodology (ESI-MS): Electrospray Ionization (ESI) in positive ion mode is ideal.[28] The compound is expected to readily protonate on the piperidine nitrogen.

-

Expected Results:

-

Full Scan: A prominent peak at m/z 335.19, corresponding to the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor would likely show characteristic losses:

-

6.2 Infrared (IR) Spectroscopy

-

Importance: Identifies key functional groups present in the molecule.

-

Methodology: Analysis of the solid sample using an FTIR spectrometer with an ATR accessory.

-

Expected Absorptions:

-

Carboxylic Acid O-H: A very broad, strong band from ~3300-2500 cm⁻¹.

-

N-H Stretch (Carbamate): A moderate, sharp band around 3350-3400 cm⁻¹.

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

Carbonyl (C=O) Stretches: Two distinct, strong peaks are expected: one for the carboxylic acid (~1710 cm⁻¹) and one for the Boc-carbamate (~1690 cm⁻¹).[29][30]

-

C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region.[29]

-

6.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Importance: Provides detailed information about the carbon-hydrogen framework, confirming the precise structure and connectivity.

-

Methodology: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Signals:

-

Boc Group: A sharp singlet integrating to 9 protons around δ 1.4 ppm.[31]

-

Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm.

-

Methine Proton (-CH-COOH): A singlet or doublet around δ 4.5-5.0 ppm.

-

Phenyl Protons: Multiplets in the aromatic region, δ 7.2-7.5 ppm.

-

Carbamate N-H: A broad singlet, chemical shift dependent on solvent and concentration.

-

Carboxylic Acid O-H: A very broad singlet, highly dependent on solvent and concentration, often > δ 10 ppm.

-

-

Expected ¹³C NMR Signals:

-

Boc Group: Quaternary carbon at ~δ 80 ppm and methyl carbons at ~δ 28 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, δ 30-60 ppm.

-

Phenyl Carbons: Signals in the aromatic region, δ 125-140 ppm.

-

Carbonyl Carbons: Two signals in the downfield region, ~δ 155 ppm (carbamate) and ~δ 175 ppm (carboxylic acid).[32]

-

Conclusion

The comprehensive characterization of this compound is essential for its successful application in drug discovery. The methodologies outlined in this guide—from potentiometric titration for pKa to DSC for thermal analysis—represent robust, industry-standard approaches for generating the high-quality data required by researchers and drug development professionals. By understanding the interplay of its acidic, basic, and lipophilic properties, scientists can better predict its behavior in both chemical and biological systems, ultimately accelerating the journey from a synthetic building block to a potential therapeutic agent.

References

-

Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website.[28]

-

Blades, K., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15.[1]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[21]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[2]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[6]

-

Gool, J. V., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed, 16(1-12), 443-6.[33]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from protocols.io.[17]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website.[7]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[3]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website.[18]

-

Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.[4]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[14]

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Retrieved from Emerald Cloud Lab website.[22]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from BMG LABTECH website.[19]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website.[15]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from PubMed website.[16]

-

Enamine. (n.d.). Solubility Assay by Laser Nephelometry. Retrieved from Enamine website.[20]

-

ResearchGate. (2025). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from ResearchGate.[27]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from CureFFI.org.[23]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from Purdue College of Engineering website.[25]

-

Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from Applus DatapointLabs website.[24]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary website.[29]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub.[12]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from SGS INSTITUT FRESENIUS website.[26]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI website.[32]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from protocols.io.[10]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from OpenStax.[34]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from SciSpace website.[8]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Oregon State University website.[35]

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from Cheminfo.org.[36]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from PubMed.[13]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from Spectroscopy Online.[30]

-

PubMed. (n.d.). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. Retrieved from PubMed.[37]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from ResearchGate.[38]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.[9]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from ResearchGate.[31]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. Retrieved from YouTube.[5]

-

ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved from ResearchGate.[11]

Sources

- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scispace.com [scispace.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. evotec.com [evotec.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. bmglabtech.com [bmglabtech.com]

- 20. enamine.net [enamine.net]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. emeraldcloudlab.com [emeraldcloudlab.com]

- 23. Differential scanning calorimetry [cureffi.org]

- 24. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 25. engineering.purdue.edu [engineering.purdue.edu]

- 26. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. orgchemboulder.com [orgchemboulder.com]

- 30. spectroscopyonline.com [spectroscopyonline.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 35. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 36. Determine the structure of Boc amino acids [cheminfo.org]

- 37. In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, application, and analysis, ensuring a self-validating system of protocols for the discerning researcher.

Compound Overview and Physicochemical Properties

This compound, with CAS number 886363-59-3, is a Boc-protected amino acid analogue that incorporates a piperidine and a phenyl group.[1] This bifunctional molecule serves as a versatile scaffold in the synthesis of peptidomimetics and as a precursor for various ligands, particularly in the development of novel therapeutics.[1] Its structure allows for diverse chemical modifications, making it a valuable asset in the drug discovery pipeline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886363-59-3 | [2] |

| Molecular Formula | C18H26N2O4 | |

| Molecular Weight | 334.41 g/mol | |

| Boiling Point | 472.9°C at 760 mmHg | |

| Density | 1.18 g/cm³ | [1] |

| IUPAC Name | 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-2-phenylacetic acid | N/A |

| Synonyms | (4-Tert-butoxycarbonylamino-piperidin-1-YL)-phenyl-acetic acid; 2-(4-(Tert-butoxycarbonylamino)piperidin-1-YL)-2-phenylacetic acid | |

| Purity | Typically ≥95-98% | [3][4] |

Synthesis and Mechanism

A robust and scalable synthesis of this compound is critical for its application in drug discovery programs. While a specific, publicly available, step-by-step synthesis of this exact molecule is not prevalent in the literature, a logical and scientifically sound synthetic route can be devised based on well-established organic chemistry principles. The most plausible approach involves the nucleophilic substitution of an α-halo phenylacetic acid with 4-(N-Boc-amino)piperidine.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the preparation of the electrophilic partner, α-bromo-phenylacetic acid, followed by the nucleophilic substitution with the piperidine derivative.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of α-Bromo-phenylacetic Acid

-

Principle: This step utilizes a free-radical bromination of the benzylic position of phenylacetic acid. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN) used to start the reaction.

-

Procedure:

-

To a solution of phenylacetic acid (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude α-bromo-phenylacetic acid, which can be purified by recrystallization.[5]

-

Step 2: Synthesis of this compound

-

Principle: This step involves the N-alkylation of 4-(N-Boc-amino)piperidine with the previously synthesized α-bromo-phenylacetic acid.[6] The secondary amine of the piperidine ring is a good nucleophile and will displace the bromide. A mild base is required to neutralize the HBr formed during the reaction.

-

Procedure:

-

Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) and α-bromo-phenylacetic acid (1.05 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a mild inorganic base, such as potassium carbonate (K2CO3) (2.5 eq), to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with therapeutic potential. Its application spans various therapeutic areas, primarily in the construction of enzyme inhibitors and receptor modulators.

Farnesoid X Receptor (FXR) Partial Agonists

Recent research has highlighted the importance of Farnesoid X Receptor (FXR) in metabolic diseases such as non-alcoholic steatohepatitis (NASH). While full agonists of FXR have shown therapeutic promise, they are often associated with side effects. This has spurred the development of partial agonists to achieve a more controlled modulation of the receptor. A novel series of 1-(4-aminophenylacetyl)piperidine derivatives have been identified as potent and selective FXR partial agonists.[7] The core scaffold of these compounds can be synthesized using building blocks like this compound, demonstrating its direct relevance in the development of therapeutics for metabolic disorders.[7]

Caption: Synthetic utility in developing FXR partial agonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are an established class of drugs for the treatment of type 2 diabetes. The discovery of novel, potent, and selective DPP-IV inhibitors is an ongoing area of research. The piperidine moiety is a common feature in many DPP-IV inhibitors. For instance, the drug ABT-279, a potent and selective DPP-IV inhibitor, features a substituted piperidine ring.[8] The core structure of such inhibitors can be accessed through the use of building blocks like this compound, which allows for the introduction of the key piperidine scaffold and further elaboration to achieve the desired biological activity.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs, such as 254 nm.[9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the compound.[9] The mass spectrometer will detect the protonated molecule [M+H]+ at m/z 335.41, confirming the identity of the product.

Table 2: Typical HPLC-MS Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm; ESI+ for MS |

| Expected [M+H]+ | 335.41 |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation. The spectra will show characteristic signals for the phenyl, piperidine, and Boc groups.

-

¹H NMR: Expected signals would include aromatic protons in the 7.2-7.4 ppm region, a singlet for the benzylic proton, multiplets for the piperidine ring protons, and a characteristic singlet for the nine protons of the Boc group at around 1.4 ppm.

-

¹³C NMR: The 13C NMR spectrum would show signals for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, and the aliphatic carbons of the piperidine ring and the Boc group.[11][12]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and the carbamate, and N-H bending for the amide in the Boc group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its versatile structure provides a gateway to a wide range of complex molecules, particularly in the development of novel therapeutics for metabolic and other diseases. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its effective utilization in research and development. The provided protocols and insights are intended to empower researchers to confidently incorporate this valuable scaffold into their synthetic strategies, accelerating the pace of drug discovery.

References

-

PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. Available at: [Link]

-

ResearchGate. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Available at: [Link]

- Google Patents. Method for recovering and purifying phenylacetic acid.

-

Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. Available at: [Link]

-

ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available at: [Link]

-

ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. Available at: [Link]

-

Organic Syntheses. Phenylacetic acid. Available at: [Link]

-

Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]

-

ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. Available at: [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]

-

NIH. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. Available at: [Link]

-

PubMed. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Available at: [Link]

- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.

- Google Patents. Resolution of alpha-(phenoxy)phenylacetic acid derivatives.

- Google Patents. Process for preparing esters of arylacetic acids from alpha-halo-alkylarylketones.

-

Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl). Available at: [Link]

Sources

- 1. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. seer.ufrgs.br [seer.ufrgs.br]

- 11. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 12. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 13. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to the Structure Elucidation of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, multi-technique approach to the structural elucidation of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3), a Boc-protected amino acid analog frequently employed as an intermediate in the synthesis of peptidomimetics and other complex molecular scaffolds.[] Its molecular formula is C18H26N2O4, with a corresponding molecular weight of 334.41 g/mol .[2][3]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will integrate data from chromatography and mass spectrometry with spectroscopic techniques to build a cohesive and undeniable structural proof.

The Integrated Analytical Workflow

A comprehensive characterization of a pharmaceutical intermediate requires a multi-faceted approach where different analytical techniques provide orthogonal and complementary information. The overall strategy involves separating the compound to assess its purity while simultaneously gathering data on its mass, functional groups, and atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Part 1: Molecular Purity and Mass Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: The first step in characterizing a newly synthesized compound is to assess its purity and confirm its molecular weight. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating a target compound from impurities.[4] Coupling HPLC with Mass Spectrometry (MS) provides an immediate and accurate mass determination of the eluted components, making it a highly efficient analytical tool.[4] We employ reverse-phase HPLC, the preferred separation technique in the pharmaceutical industry, due to its robustness and resolving power for molecules of intermediate polarity.[5] Electrospray Ionization (ESI) is selected as the MS interface because it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

Experimental Protocol: HPLC-UV/MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the title compound in methanol. Dilute to a final concentration of approximately 10 µg/mL with a 50:50 mixture of water and acetonitrile.

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector and coupled to a mass spectrometer.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size). The C18 stationary phase provides excellent retention for the phenyl and Boc groups.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the carboxylic acid and the basic piperidine nitrogen are in a consistent protonation state, preventing peak tailing or splitting.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

UV Detection: 254 nm, chosen to detect the phenyl aromatic ring.

-

-

Mass Spectrometry Conditions (ESI-Positive Mode):

Expected Results & Interpretation

The analysis should yield a single major peak in the UV chromatogram, indicating high purity of the compound. The mass spectrum corresponding to this peak will provide the crucial molecular weight data.

| Parameter | Expected Result | Interpretation |

| HPLC Retention Time | Compound-specific (e.g., ~6.5 min) | A single, sharp peak indicates a pure compound under these conditions. |

| UV λmax | ~254 nm | Confirms the presence of the phenyl aromatic system. |

| [M+H]+ Ion (m/z) | 335.19 | Corresponds to the calculated exact mass of the protonated molecule (C18H27N2O4+), confirming the molecular formula. |

| Key Fragment Ion (m/z) | 235.14 | Corresponds to the loss of the tert-butoxycarbonyl (Boc) group (100.05 Da), a characteristic fragmentation for N-Boc protected compounds.[8] |

Part 2: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable technique for rapidly identifying the functional groups present in a molecule.[9] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can confirm the presence of key structural components like the carboxylic acid, the N-Boc protecting group (an amide/carbamate), and the aromatic ring. This serves as a quick and effective validation of the compound's gross structure. An Attenuated Total Reflectance (ATR) accessory is used for its simplicity, allowing for direct analysis of the solid powder with no sample preparation.[7]

Experimental Protocol: FTIR-ATR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by averaging 16-32 scans over a range of 4000-600 cm⁻¹.

Expected Results & Interpretation

The resulting spectrum should display characteristic absorption bands that confirm the presence of all expected functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3300 | N-H Stretch | Secondary Amide (Boc) | Confirms the presence of the Boc-protected amine.[10] |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid | Indicates the presence of the hydrogen-bonded acid hydroxyl group. |

| ~2970 & ~2860 | C-H Stretch | Aliphatic (Piperidine, Boc) | Confirms the saturated portions of the molecule. |

| ~1710 | C=O Stretch | Carboxylic Acid | A strong band characteristic of the acid carbonyl.[11] |

| ~1690 | C=O Stretch | Carbamate (Boc) | A strong band confirming the Boc protecting group's carbonyl.[11] |

| ~1520 | N-H Bend | Secondary Amide (Boc) | Complements the N-H stretch, confirming the protected amine.[11] |

| ~1250 & ~1160 | C-N & C-O Stretch | Amine & Carbamate | Further evidence for the core structure.[10] |

Part 3: Elucidation of the Carbon-Hydrogen Framework by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[12] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. Using a solvent like DMSO-d₆ is advantageous as it allows for the observation of exchangeable protons (the N-H from the amide and the O-H from the carboxylic acid), which might be broadened or absent in other solvents.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Analysis: Process the spectra, referencing the chemical shifts to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C). Integrate the ¹H signals and determine their multiplicities (singlet, doublet, etc.).

Expected Results & Interpretation

The combination of chemical shifts, signal integrations, and splitting patterns in the ¹H NMR spectrum, along with the carbon signals in the ¹³C spectrum, allows for the complete assignment of the molecule's structure.

Table of Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 (very broad) | s | 1H | H -OOC- | The acidic proton, highly deshielded and broad due to exchange. |

| 7.2-7.4 | m | 5H | Phenyl H | Typical aromatic region for a monosubstituted benzene ring.[13] |

| ~6.8 | d | 1H | N-H | Amide proton, coupled to the adjacent piperidine C-H. |

| ~4.0 | s | 1H | Ph-CH -COOH | Methine proton, deshielded by the adjacent phenyl ring and carboxylic acid. |

| ~3.5 | m | 1H | Piperidine C4-H | Proton on the carbon bearing the N-Boc group. |

| ~2.8 & ~2.2 | m | 4H | Piperidine C2,C6-H | Protons adjacent to the piperidine nitrogen.[14] |

| ~1.8 & ~1.4 | m | 4H | Piperidine C3,C5-H | Remaining piperidine methylene protons.[14] |

| 1.38 | s | 9H | -C(CH ₃)₃ | A characteristic sharp singlet for the nine equivalent protons of the Boc group.[15] |

Expected ¹³C NMR signals would include resonances for the two carbonyl carbons (~175 and ~155 ppm), aromatic carbons (~127-140 ppm), the methine carbon (~60-70 ppm), piperidine carbons (~30-50 ppm), and the Boc carbons (~78 and ~28 ppm).

Data Synthesis and Structure Confirmation

Caption: Convergence of analytical data to confirm the final structure.

-

LC-MS confirms the molecular formula C18H26N2O4 and high purity.

-

FTIR confirms the presence of all key functional groups: a carboxylic acid, a Boc-protected secondary amine, and an aromatic ring.

-

NMR elucidates the exact arrangement of these pieces, showing the connectivity between the phenylacetic acid moiety, the piperidine ring, and the N-Boc group, with proton integrations matching the structure perfectly.

Conclusion

The structural elucidation of this compound is successfully achieved through the logical and systematic application of orthogonal analytical techniques. By integrating high-resolution data from LC-MS, FTIR, and NMR, we have unequivocally confirmed the molecular weight, functional group composition, and atomic connectivity of the molecule. This rigorous, evidence-based workflow exemplifies the standards required in modern pharmaceutical research, ensuring the identity and quality of critical chemical intermediates.

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.

- Pharma Analysis. (2024). Analytical Techniques in Pharmaceutical Analysis.

- Gradiva Review Journal.

- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- Sensus Impact. (2021).

- Slideshare. Analytical techniques in pharmaceutical.

- Drug Anal Res. (2018).

- Google Patents. (2015).

- ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.

- University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

- ChemicalBook. This compound CAS.

- ResearchGate. (2015).

- Der Pharma Chemica. (2016).

- Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.

- NIH - National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl-)

-

NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. [Link]

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

- ChemicalBook. BOC-PHE-OSU(3674-06-4) 1H NMR spectrum.

-

PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

-

SpectraBase. Phenylacetic acid. [Link]

Sources

- 2. CAS 886363-59-3 | this compound - Synblock [synblock.com]

- 3. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. policija.si [policija.si]

- 8. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 9. Analytical techniques in pharmaceutical | PPTX [slideshare.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid: A Cornerstone for Modern Peptidomimetic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide delves into the core of peptidomimetic precursor synthesis, focusing on the strategically vital building block: (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid. This molecule uniquely combines a conformationally constrained piperidine ring, a versatile phenylacetic acid moiety, and a protected amine, rendering it an invaluable asset for constructing complex, biologically active compounds.[] We will explore its strategic importance, propose a robust synthetic pathway grounded in established chemical principles, detail essential characterization and validation protocols, and illustrate its application in the context of advanced drug candidates like CCR5 antagonists.

The Strategic Imperative: Why this compound?

The design of effective therapeutics often hinges on mimicking the three-dimensional structure of a natural peptide ligand to interact with a biological target.[4] However, natural peptides are often poor drug candidates due to rapid degradation by proteases.[5] Peptidomimetics are designed to retain the essential pharmacophoric elements of a peptide while being built on a more robust, non-peptidic scaffold.[2]

The title compound, this compound, is a quintessential peptidomimetic precursor for several key reasons:

-

Structural Rigidity: The piperidine ring introduces a degree of conformational constraint, which is crucial for locking the molecule into a bioactive conformation and improving binding affinity to the target receptor.[6] This pre-organization reduces the entropic penalty upon binding.

-

Vectorial Diversity: It possesses three key points for diversification. The carboxylic acid allows for amide bond formation, extending the peptide chain mimic. The Boc-protected amine at the 4-position, once deprotected, offers a site for introducing side-chain functionalities that can mimic natural amino acid residues. The piperidine nitrogen itself is part of the α-amino acid-like structure, influencing spatial orientation.

-

Improved Pharmacokinetics: The piperidine scaffold is a common motif in many approved drugs and is known to enhance metabolic stability and membrane permeability compared to linear peptide backbones.[7]

-

Synthetic Tractability: The tert-butoxycarbonyl (Boc) protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for orthogonal chemical strategies.[8]

The logical relationship of these features underscores its importance as a precursor.

Caption: Proposed Strecker Synthesis Workflow.

Detailed Experimental Protocol (Proposed)

-

Rationale: This protocol is designed for self-validation. The formation of the intermediate α-aminonitrile can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final hydrolysis step should show the disappearance of the nitrile peak in Infrared (IR) spectroscopy and a corresponding mass shift in MS.

-

Step 1: Reaction Setup

-

To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) and phenylglyoxylic acid (1.05 eq) in a suitable solvent such as methanol or a water/methanol mixture (20 mL/mmol) at room temperature, add potassium cyanide (1.1 eq). [9] 2. Causality: Phenylglyoxylic acid serves as the precursor to the aldehyde component. The reaction of the secondary amine of the piperidine with the carbonyl group, facilitated by the acidic nature of the carboxylic acid, forms an iminium ion intermediate in situ. [10]The use of a protic solvent system helps to solubilize the reagents and facilitate proton transfer steps.

-

-

Step 2: α-Aminonitrile Formation

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) for the consumption of the starting amine.

-

Causality: The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile intermediate. [11]This carbon-carbon bond-forming step is the core of the Strecker synthesis.

-

-

Step 3: Hydrolysis and Isolation

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add concentrated hydrochloric acid (e.g., 6M HCl) to the residue and heat the mixture to reflux for 4-6 hours.

-

Causality: The strong acidic conditions are necessary to hydrolyze the nitrile functionality first to an amide and then to the desired carboxylic acid. [9]This step also ensures that any remaining imine is hydrolyzed and the final product is protonated.

-

Cool the reaction mixture to room temperature and adjust the pH to ~4-5 with a base (e.g., NaOH solution). The product may precipitate at its isoelectric point.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Product Validation: A Self-Validating Analytical Workflow

Ensuring the identity and purity of the synthesized precursor is paramount. A multi-pronged analytical approach provides a self-validating system.

Expected Analytical Data

| Analytical Technique | Expected Observations | Rationale for Validation |

| ¹H NMR | Complex multiplets for piperidine protons, a singlet for the Boc group (~1.4 ppm), aromatic protons for the phenyl group, and a methine proton signal for the α-carbon. | Confirms the presence and connectivity of all key structural components. Integration should match the expected proton count. |

| ¹³C NMR | Signals for the Boc carbonyl and quaternary carbon, distinct peaks for the piperidine ring carbons, aromatic carbons, and the α-carbon and carboxylic acid carbon. | Provides a carbon skeleton fingerprint of the molecule, confirming the presence of all functional groups. |

| FT-IR Spectroscopy | Broad O-H stretch for the carboxylic acid, C=O stretches for the carbamate and carboxylic acid, N-H stretch for the carbamate, and C-H stretches for alkyl and aromatic groups. | Confirms the presence of key functional groups and the successful hydrolysis of the nitrile intermediate (disappearance of C≡N stretch). |

| Mass Spectrometry (ESI-MS) | A strong signal for the protonated molecule [M+H]⁺ at m/z 335.19. | Confirms the molecular weight (334.41 g/mol ). []Characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da), can further validate the structure. [12][13] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions. | Assesses the purity of the final compound. |

Mass Spectrometry: Fragmentation Insights

Under positive ion electrospray ionization (ESI+), the fragmentation of piperidine-containing molecules is often predictable and provides excellent structural confirmation.

Caption: Expected ESI-MS/MS Fragmentation Pathways.

Application in Drug Discovery: A Case Study on CCR5 Antagonists

The utility of this compound is best illustrated by its potential application in the synthesis of complex drug molecules. A prominent example is the class of CCR5 antagonists, such as Maraviroc , an antiretroviral drug used to treat HIV infection. [7][14] Maraviroc and its analogs feature a core structure where a substituted piperidine (or a similar saturated heterocycle) is linked via an amide bond to a larger molecular scaffold. [15]The piperidinyl-glycine motif provided by our precursor is an ideal starting point for generating analogs of such drugs.

Synthetic Logic for a Maraviroc Analog

The workflow below illustrates how the title compound can be used to synthesize a novel peptidomimetic targeting a receptor like CCR5.

Caption: Synthetic Workflow for a CCR5 Antagonist Analog.

-

Amide Coupling: The carboxylic acid of the precursor is activated (e.g., using HATU or EDC/HOBt) and coupled with another key fragment, for instance, a tropane derivative similar to that in Maraviroc's synthesis. [16]2. Boc Deprotection: The resulting intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to selectively remove the Boc group and expose the primary amine at the 4-position of the piperidine ring. [8]3. Side-Chain Functionalization: The newly freed amine is then acylated with a moiety designed to interact with a specific pocket of the target receptor, such as the 4,4-difluorocyclohexanecarboxylic acid used in Maraviroc, to yield the final peptidomimetic drug candidate. [16] This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern peptidomimetic design. Its inherent structural features provide a robust scaffold for creating novel therapeutics with enhanced stability and tailored biological activity. The proposed Strecker-based synthesis offers a logical and efficient route to its production, while the outlined analytical workflow ensures the integrity of the final product. As drug discovery continues to tackle increasingly complex targets like protein-protein interactions, the demand for sophisticated, pre-organized precursors like the one detailed in this guide will only intensify, cementing its role as a vital tool in the medicinal chemist's arsenal.

References

-

Vila-Julià, F., & Cantel, S. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 764379. [Link]

-

Biswas, A., & Scott, D. W. (2018). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Medicinal Research Reviews, 38(1), 329-369. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 751-759. [Link]

-

Du Bois, J., & Bisai, A. (2010). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 51(33), 4383-4385. [Link]

-

PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

-

Ahman, J., et al. (2006). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 10(3), 462-473. [Link]

-

Zhang, H., et al. (2022). Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability. Journal of Medicinal Chemistry, 65(24), 16353–16372. [Link]

-

Wessjohann, L. A., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14219-14247. [Link]

-

Li, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3561-3564. [Link]

-

Inventiva Pharma. (2005). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Poster Presentation. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

-

Kulesza, A., et al. (2021). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Combinatorial Science, 23(1), 38-43. [Link]

-